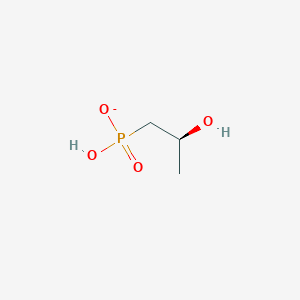

(S)-2-hydroxypropylphosphonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-2-hydroxypropylphosphonate is the organophosphate oxoanion that is the anion formed from (S)-2-hydroxypropylphosphonic acid by loss of a single proton from the phosphate group; the major microspecies at pH 7.3. It is a conjugate base of a (S)-2-hydroxypropylphosphonic acid.

Aplicaciones Científicas De Investigación

Enzymatic Reactions

1. HPP Epoxidase (HppE) Activity

The enzyme (S)-2-hydroxypropylphosphonate epoxidase (HppE) catalyzes the conversion of this compound to fosfomycin. This process involves a unique mechanism where hydrogen peroxide acts as an oxidizing co-substrate, facilitating the formation of an epoxide from a secondary alcohol. The reaction can be summarized as follows: S 2 hydroxypropylphosphonate+NADH+H++O2⇌ 1R 2S epoxypropylphosphonate+NAD++2H2OThis reaction is notable for its high selectivity (~95%) for the inversion of configuration at C1 during epoxide formation, which is critical for the biological activity of fosfomycin .

2. Mechanistic Insights

Recent studies have elucidated the mechanistic details of HppE, revealing that it operates via a radical-coupling mechanism involving non-heme iron as a cofactor. The enzyme's ability to catalyze both epoxidation and phosphono migration reactions suggests its versatility and potential for synthetic applications in phosphonate chemistry .

Biosynthetic Pathways

1. Fosfomycin Biosynthesis

Fosfomycin is an important antibiotic derived from this compound through a series of enzymatic transformations. The biosynthetic pathway includes several key enzymes, such as HppE and others that facilitate the conversion of precursor molecules into fosfomycin. In vivo labeling studies have shown that the oxygen in the epoxide is derived from the hydroxyl group of this compound rather than molecular oxygen, highlighting an unusual biosynthetic route .

2. Potential for Natural Product Synthesis

The unique chemistry exhibited by enzymes involved in the metabolism of this compound opens avenues for the synthesis of novel phosphonate-containing natural products. The ability to manipulate C-P bonds through enzymatic processes could lead to new therapeutic agents or agricultural chemicals .

Case Study 1: Development of Antimicrobial Agents

Research has demonstrated that modifications to the structure of this compound can lead to derivatives with enhanced antimicrobial properties. For instance, studies involving structural analogs have shown promise in improving efficacy against resistant bacterial strains .

Case Study 2: Enzyme Engineering

Efforts in enzyme engineering have focused on optimizing HppE for industrial applications, such as large-scale production of fosfomycin. By altering substrate specificity and reaction conditions, researchers aim to enhance yield and reduce costs associated with antibiotic production .

Análisis De Reacciones Químicas

Enzymatic Epoxidation to Fosfomycin

The most significant reaction of (S)-2-hydroxypropylphosphonate is its conversion to the antibiotic fosfomycin via this compound epoxidase (HppE). This iron-dependent enzyme catalyzes a stereospecific epoxidation using hydrogen peroxide as the oxidizing agent:

S 2 hydroxypropylphosphonate H2O2→ 1R 2S epoxypropylphosphonate cis fosfomycin 2 H2O[1][2][6]

Key mechanistic features :

-

Radical coupling : HppE abstracts the pro-R hydrogen from C1, generating a radical that couples with the C2 oxygen (Scheme 1).

-

Steric enforcement : Hydrophobic residues (Leu120, Leu144, Phe182, Leu193) near C3 direct stereochemical inversion at C1, yielding >95% cis-epoxide selectivity .

-

Substrate specificity : Modifications at C3 (e.g., trifluorination) or enzyme mutations (e.g., Phe182Ala) alter stereoselectivity (Table 1).

Table 1 : Effect of HppE mutations on epoxide stereochemistry

| Variant | cis:trans Ratio | Key Observation |

|---|---|---|

| Wild-type HppE | 95:5 | Native selectivity via radical inversion |

| L193F | 99:1 | Enhanced steric bulk in substrate pocket |

| F182A | 13:87 | Predominant trans-epoxide formation |

| L144F/L193F | 90:10 | Compensates for C3 trifluorination |

1,2-Phosphono Migration Reaction

With the alternative substrate (R)-1-hydroxypropylphosphonate, HppE catalyzes a rare 1,2-phosphono migration:

R 1 hydroxypropylphosphonate→2 phosphonopropanal[3][5][10]

Mechanistic insights :

-

Carbocation intermediate : Migration occurs via a C2 carbocation formed after H- abstraction and electron transfer .

-

Radical vs. cationic pathways : Model reactions with (1R)-1-hydroxy-2-aminopropylphosphonate exclude radical-mediated migration, supporting carbocation rearrangement .

Hydrolysis Reactions

This compound undergoes hydrolysis under acidic or basic conditions:

S 2 hydroxypropylphosphonate H2O→phosphonic acid propanediol[1]

Conditions and outcomes :

-

Acidic hydrolysis : Protonation of the phosphonate oxygen enhances electrophilicity, facilitating nucleophilic attack by water.

-

Basic hydrolysis : Deprotonation generates a phosphonate anion susceptible to hydrolysis.

Substrate-Dependent Divergent Reactivity

HppE exhibits remarkable plasticity with structural analogs:

-

Halogenated analogs (e.g., C1-Cl): Epoxidation proceeds without carbocation trapping, invalidating polar cyclization mechanisms .

These reactions underscore this compound’s versatility in both biological systems and synthetic chemistry. Its enzymatic transformations provide a blueprint for engineering novel biocatalysts, while hydrolysis pathways inform stability considerations in pharmaceutical formulations.

Propiedades

Fórmula molecular |

C3H8O4P- |

|---|---|

Peso molecular |

139.07 g/mol |

Nombre IUPAC |

hydroxy-[(2S)-2-hydroxypropyl]phosphinate |

InChI |

InChI=1S/C3H9O4P/c1-3(4)2-8(5,6)7/h3-4H,2H2,1H3,(H2,5,6,7)/p-1/t3-/m0/s1 |

Clave InChI |

ZFVCONUOLQASEW-VKHMYHEASA-M |

SMILES isomérico |

C[C@@H](CP(=O)(O)[O-])O |

SMILES canónico |

CC(CP(=O)(O)[O-])O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.